Cas no 62282-10-4 (1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6-methyl-1-(2-methylphenyl)-)

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6-methyl-1-(2-methylphenyl)- structure
62282-10-4 structure
Product name:1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6-methyl-1-(2-methylphenyl)-
CAS No:62282-10-4
MF:C11H15N5
MW:217.270301103592
CID:451046
PubChem ID:71387957

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6-methyl-1-(2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6-methyl-1-(2-methylphenyl)-
    • 2-methyl-1-(2-methylphenyl)-2H-1,3,5-triazine-4,6-diamine
    • 6-Methyl-1-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine
    • 62282-10-4
    • DTXSID50810050
    • Inchi: InChI=1S/C11H15N5/c1-7-5-3-4-6-9(7)16-8(2)14-10(12)15-11(16)13/h3-6,8H,1-2H3,(H4,12,13,14,15)
    • InChI Key: DSCCKCHOFSKKJP-UHFFFAOYSA-N
    • SMILES: CC1N=C(N=C(N1C2=CC=CC=C2C)N)N

Computed Properties

  • Exact Mass: 217.13295
  • Monoisotopic Mass: 217.13274550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 80Ų

Experimental Properties

  • PSA: 80

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6-methyl-1-(2-methylphenyl)- Related Literature

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